![molecular formula C16H10N2O8 B3177748 4-[(3,4-Dicarboxyphenyl)diazenyl]phthalic acid CAS No. 21278-45-5](/img/structure/B3177748.png)
4-[(3,4-Dicarboxyphenyl)diazenyl]phthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,4-Dicarboxyphenyl)diazenyl]phthalic acid is a useful research compound. Its molecular formula is C16H10N2O8 and its molecular weight is 358.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Modified Electrodes for Trace Metal Sensors
One significant application involves the modification of carbon-based screen-printed electrodes (SPEs) using diazonium salts, including those derived from compounds structurally similar to "4-[(3,4-Dicarboxyphenyl)diazenyl]phthalic acid." This modification aims to enhance the electrodes' performance in detecting trace metals like Pb(II), Cd(II), and Cu(II) in solutions. The performance of these modified SPEs is influenced by the number and position of carboxylic groups on the phenyl ring, showcasing the importance of structural elements in sensor sensitivity and specificity (Bouden, Bellakhal, Chaussé, & Vautrin-Ul, 2014).
Novel Schiff Base Ligands and Metal Complexes
Another application area is in the synthesis of novel Schiff base ligands and their metal complexes. Compounds related to "this compound" have been used to create tetracarboxylic Schiff-base ligands, which are then reacted with metal ions like Co(II), Ni(II), Cu(II), and Pd(II) to form stable complexes. These complexes have potential applications in gas storage and heterogeneous redox-catalysis, highlighting the role of these compounds in developing new materials with practical applications (Almáši, Vilková, & Bednarčík, 2021).
Electrocatalysts for Water Splitting
The synthesis of Metal-Organic Frameworks (MOFs) based on multicarboxylate ligands, including derivatives similar to "this compound," for application as electrocatalysts in water splitting, presents another crucial application. These complexes are capable of generating hydrogen and oxygen from water with reduced overpotentials and increased current, making them promising candidates for energy conversion and storage solutions (Gong et al., 2014).
Azobenzene-based Liquid Crystals
Finally, compounds structurally related to "this compound" have been utilized in the synthesis of azobenzene-based liquid crystals derived from natural fatty acids. These liquid crystals exhibit low melting points and form smectic A phases, indicating potential applications in display technologies and materials science. The synthesis of these materials demonstrates the versatility of "this compound" derivatives in creating functional materials with tailored properties (Hagar, Ahmed, & Alhaddad, 2019).
Mechanism of Action
Target of Action
It is commonly used as a monomer to synthesize metal-organic frameworks (mofs) , which are porous materials with potential applications in various fields such as gas storage, catalysis, and drug delivery .
Mode of Action
As a monomer in MOF synthesis, it likely interacts with metal ions to form a three-dimensional framework .
Biochemical Analysis
Biochemical Properties
4,4-(1,2-Diazenediyl)bis[1,2-benzenedicarboxylic acid] plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it can act as a ligand for metal-organic frameworks (MOFs), facilitating the synthesis of these materials . The compound’s carboxylic acid groups enable it to form strong hydrogen bonds and coordinate with metal ions, which can influence the activity of metalloenzymes and other metal-dependent proteins. Additionally, its diazenediyl linkage can participate in redox reactions, potentially affecting the redox state of cellular environments.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4-(1,2-Diazenediyl)bis[1,2-benzenedicarboxylic acid] can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound can degrade under certain conditions, leading to changes in its biochemical activity . Long-term studies have shown that prolonged exposure to the compound can result in alterations in cellular function, including changes in enzyme activity and gene expression. These temporal effects highlight the importance of monitoring the stability and activity of the compound in experimental settings.
Properties
IUPAC Name |
4-[(3,4-dicarboxyphenyl)diazenyl]phthalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O8/c19-13(20)9-3-1-7(5-11(9)15(23)24)17-18-8-2-4-10(14(21)22)12(6-8)16(25)26/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDVEJUSUBVDMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
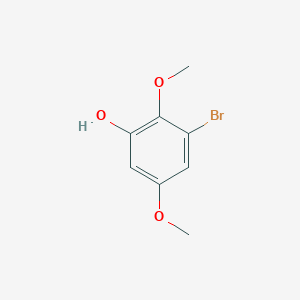

![2,6-Bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine](/img/structure/B3177679.png)
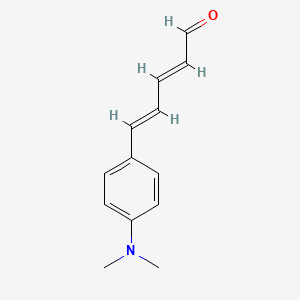


![5-[[4-(4-Ethylcyclohexyl)cyclohexyl]-difluoro-methoxy]-1,2,3-trifluoro-benzene](/img/structure/B3177704.png)

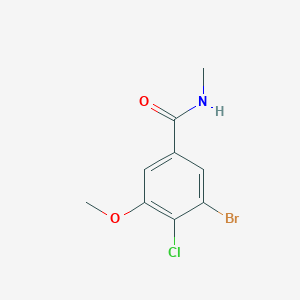
![Ethyl[(3-methylphenyl)methyl]amine](/img/structure/B3177719.png)
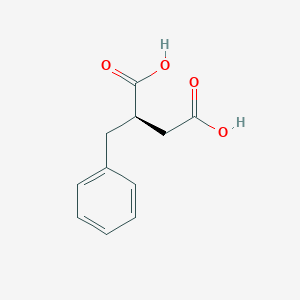
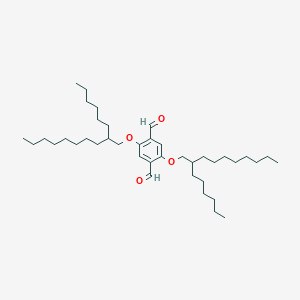

![2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3177773.png)
